citropten

Vue d'ensemble

Description

Applications De Recherche Scientifique

Citropten has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Industry: Utilized in the fragrance industry due to its pleasant aroma.

Mécanisme D'action

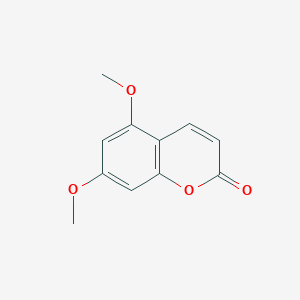

Citropten, also known as 5,7-Dimethoxycoumarin, is a natural organic compound found in the essential oils of citrus fruits such as lime, lemon, and bergamot .

Target of Action

This compound’s primary target is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .

Mode of Action

This compound interacts with its target, TRPV1, by docking onto the binding site of the receptor . This interaction activates the TRPV1 channel, which in turn inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs) .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the expression of proliferation-related proteins, including proliferating cell nuclear antigen (PCNA), cyclin E1, cyclin D1, and migration-related markers such as matrix metalloproteinase (MMP), MMP2, and MMP9 . Additionally, this compound inhibits the phosphorylation of ERK and AKT, as well as hypoxia-inducible factor-1α(HIF-1α) expression, mediated to the Krüppel-like factor 4 (KLF4) transcription factor .

Pharmacokinetics

It is known that this compound has antiproliferative activity against the a2058 human melanoma cell line . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of the TRPV1 channel by this compound results in the inhibition of VSMC proliferation and migration . This suggests that this compound could potentially be used in the treatment of conditions characterized by abnormal VSMC proliferation and migration, such as atherosclerosis and intimal hyperplasia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, high-glucose stimulation can enhance the inhibitory effects of this compound on VSMC proliferation and migration . .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le citropten peut être synthétisé par diverses voies chimiques. Une méthode courante implique la réaction de la 5,7-dihydroxycoumarine avec l'iodure de méthyle en présence d'une base telle que le carbonate de potassium. Cette réaction conduit à la méthylation des groupes hydroxyle, produisant du this compound .

Méthodes de production industrielle

La production industrielle de this compound implique généralement l'extraction d'huiles essentielles à partir de zestes d'agrumes, suivie de processus de purification tels que la distillation et la chromatographie pour isoler le this compound . Le processus d'extraction peut être optimisé pour augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le citropten subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones correspondantes.

Réduction : La réduction du this compound peut produire des dérivés dihydro.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes méthoxy.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Quinones

Réduction : Dérivés dihydro

Substitution : Coumarines substituées

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers dérivés de la coumarine.

Biologie : Étudié pour ses propriétés antimicrobiennes et anti-inflammatoires potentielles.

Industrie : Utilisé dans l'industrie des parfums en raison de son arôme agréable.

Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Anti-inflammatoire : Inhibe les voies de signalisation NFκB et MAPK, réduisant la production de cytokines pro-inflammatoires.

Antimicrobien : Perturbe les membranes cellulaires microbiennes et inhibe la croissance microbienne.

Cardiovasculaire : Inhibe la prolifération et la migration des cellules musculaires lisses vasculaires via le récepteur TRPV1.

Comparaison Avec Des Composés Similaires

Le citropten est similaire à d'autres coumarines telles que :

Bergaptène : Trouvé dans les agrumes, connu pour ses propriétés anti-inflammatoires et anti-allergiques.

Psoralène : Utilisé en photothérapie pour des affections cutanées comme le psoriasis.

Unicité

Le this compound est unique en raison de ses deux groupes méthoxy aux positions 5 et 7, qui contribuent à sa réactivité chimique et à ses activités biologiques distinctes .

Activité Biologique

Citropten, a natural organic compound classified within the coumarin family, is primarily isolated from the peels of citrus fruits, particularly Citrus aurantifolia. This compound has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory effects and potential therapeutic applications in various diseases. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Isolation

This compound is chemically identified as 5,7-dimethoxycoumarin. Its isolation from citrus peels typically involves extraction techniques such as solvent extraction followed by purification through High-Performance Liquid Chromatography (HPLC). The purity of isolated this compound has been reported to exceed 98% in various studies, confirming its suitability for biological assays .

Anti-Inflammatory Effects

One of the most significant biological activities of this compound is its anti-inflammatory effect. Research indicates that this compound can modulate immune responses by inhibiting T cell activation and reducing pro-inflammatory cytokine production. A study demonstrated that this compound pre-treatment significantly decreased interleukin-2 (IL-2) production in activated Jurkat T cells through the inhibition of the NFκB and MAPK signaling pathways .

Table 1: Effects of this compound on Cytokine Production

| Cytokine | Control Group (pg/mL) | This compound Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-2 | 150 | 45 | 70% |

| TNFα | 200 | 60 | 70% |

| IL-1β | 180 | 50 | 72% |

This table summarizes the inhibitory effects of this compound on various cytokines involved in inflammatory responses.

Impact on T Cell Activation

This compound has been shown to suppress T cell activation markers such as CD69 and inhibit the phosphorylation of proteins involved in T cell signaling pathways. Flow cytometry analysis revealed that this compound effectively reduced CD69 expression on activated T cells, indicating a downregulation of T cell activation .

DSS-Induced Colitis Model

A notable case study investigated the effects of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice. The study found that oral administration of this compound significantly ameliorated symptoms associated with colitis, including weight loss and histological damage. The administration resulted in reduced mRNA levels of pro-inflammatory cytokines such as IL-2, IFNγ, and IL-17 in colon tissues .

Table 2: Effects of this compound on Colitis Symptoms

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Loss (%) | 15 | 5 |

| Histological Score | 3.5 | 1.0 |

| IL-2 mRNA Level (fold) | 4.0 | 1.5 |

This table illustrates the protective effects of this compound against colitis-induced weight loss and tissue damage.

Vascular Smooth Muscle Cell Proliferation

Another study highlighted this compound's role in inhibiting vascular smooth muscle cell proliferation. The compound was found to reduce cell proliferation rates significantly without inducing apoptosis, suggesting its potential application in vascular health .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of NFκB Pathway : this compound reduces nuclear translocation of p65, a key component of the NFκB pathway, thereby inhibiting inflammatory responses.

- Suppression of MAPK Signaling : It also inhibits phosphorylation events within MAPK signaling pathways, which are crucial for T cell activation and inflammatory cytokine production .

- Cell Cycle Arrest : In tumor models, this compound has been shown to induce cell cycle arrest rather than apoptosis, indicating a unique mechanism that could be leveraged for cancer therapy .

Propriétés

IUPAC Name |

5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)8-3-4-11(12)15-10(8)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJCRELRQHZBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=O)O2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041421 | |

| Record name | 5,7-Dimethoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-06-9 | |

| Record name | 5,7-Dimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citropten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citropten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMETTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWE1QQ247N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.